Cas no 97275-40-6 (Cefcanel Daloxate)
Cefcanel Daloxate Chemical and Physical Properties
Names and Identifiers
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- L-Alanine,(1R)-2-[[(6R,7R)-2-[[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy]carbonyl]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxo-1-phenylethylester
- L-Alanine,(1R)-2-[[(6R,7R)-2-[[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy]carbonyl]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]met
- Q27276258
- AKOS040745658
- Cefcanelum daloxatum
- CEFCANEL DALOXATE [WHO-DD]
- SCHEMBL1230536
- 2,3-Dihydroxy-2-butenyl (6R,7R)-7-((R)-mandelamido)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, cyclic 2,3-carbonate, ester with L-alanine
- UNII-D9693UHF82
- L-Alanine, 2-((2-(((5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy)carbonyl)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-7-yl)amino)-2-oxo-1-phenylethyl ester, monohydrochloride, (6R-(6alpha,7beta(R*)))-
- NS00011598
- Cefcanel daloxate [INN]
- Cefcanelum daloxatum [INN-Latin]
- CEFCANEL DALOXATE [MART.]
- Cefcanel daloxate
- Cefcanel daloxato
- D9693UHF82
- Cefcanel daloxato [INN-Spanish]
- (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 97275-40-6
- Cefcanel Daloxate
-
- Inchi: 1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1
- InChI Key: AMMYEZPDRKXESR-XHSUIHOPSA-N
- SMILES: S1CC(CSC2=NN=C(C)S2)=C(C(=O)OCC2=C(C)OC(=O)O2)N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC=CC=1)OC([C@H](C)N)=O)=O)=O
Computed Properties
- Exact Mass: 661.097
- Monoisotopic Mass: 661.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 44
- Rotatable Bond Count: 13
- Complexity: 1260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 268A^2
Experimental Properties
- Density: 1.57
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.692
Cefcanel Daloxate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C242570-1mg |
Cefcanel Daloxate |
97275-40-6 | 1mg |
$ 224.00 | 2023-04-18 | ||
| TRC | C242570-5mg |
Cefcanel Daloxate |
97275-40-6 | 5mg |
$ 994.00 | 2023-04-18 | ||
| TRC | C242570-10mg |
Cefcanel Daloxate |
97275-40-6 | 10mg |
$ 1745.00 | 2023-04-18 | ||
| TRC | C242570-100mg |
Cefcanel Daloxate |
97275-40-6 | 100mg |
$ 11200.00 | 2023-09-08 | ||
| Biosynth | XDA27540-1 mg |
Cefcanel daloxate |
97275-40-6 | 1mg |
$235.00 | 2022-12-28 | ||
| Biosynth | XDA27540-5 mg |
Cefcanel daloxate |
97275-40-6 | 5mg |
$763.75 | 2022-12-28 | ||
| Biosynth | XDA27540-10 mg |
Cefcanel daloxate |
97275-40-6 | 10mg |
$1,222.00 | 2022-12-28 | ||
| Biosynth | XDA27540-25 mg |
Cefcanel daloxate |
97275-40-6 | 25mg |
$2,291.25 | 2022-12-28 | ||
| Biosynth | XDA27540-50 mg |
Cefcanel daloxate |
97275-40-6 | 50mg |
$3,666.00 | 2022-12-28 |
Cefcanel Daloxate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Cefcanel Daloxate
Cefcanel Daloxate (CAS No. 97275-40-6): A Comprehensive Overview of Its Properties and Applications
Cefcanel Daloxate (CAS No. 97275-40-6) is a cephalosporin antibiotic prodrug that has garnered significant attention in the pharmaceutical and medical research communities. Known for its broad-spectrum antibacterial activity, this compound is particularly effective against Gram-positive and Gram-negative bacteria. The prodrug nature of Cefcanel Daloxate enhances its bioavailability, making it a promising candidate for oral administration. This article delves into the chemical properties, mechanism of action, and potential applications of Cefcanel Daloxate, while also addressing common queries and trending topics in the field.
The chemical structure of Cefcanel Daloxate features a beta-lactam ring, a hallmark of cephalosporin antibiotics. This structure is responsible for its ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death. The prodrug form, Cefcanel Daloxate, is metabolized in the body to release the active moiety, Cefcanel, which exhibits potent antibacterial effects. Researchers have highlighted its efficacy against pathogens such as *Staphylococcus aureus* and *Escherichia coli*, making it a valuable tool in combating resistant infections.
In recent years, the rise of antibiotic resistance has become a global health crisis, prompting increased interest in novel antibiotics like Cefcanel Daloxate. Searches for "new antibiotics for resistant bacteria" and "oral cephalosporin prodrugs" have surged, reflecting the urgency of finding effective treatments. Cefcanel Daloxate addresses these concerns by offering a mechanism of action that bypasses common resistance pathways, such as beta-lactamase enzyme degradation. This makes it a compelling option for clinicians and researchers alike.
Another area of interest is the pharmacokinetics of Cefcanel Daloxate. Studies have shown that its prodrug formulation significantly improves absorption in the gastrointestinal tract, leading to higher plasma concentrations of the active compound. This is particularly relevant for patients who require oral antibiotic therapy, as it reduces the need for intravenous administration. Keywords like "bioavailability of cephalosporin prodrugs" and "oral vs. IV antibiotics" are frequently searched, underscoring the demand for patient-friendly treatment options.
The safety profile of Cefcanel Daloxate has also been a focal point of research. Clinical trials have reported minimal adverse effects, with gastrointestinal discomfort being the most commonly observed side effect. This favorable safety profile aligns with the growing emphasis on patient-centric care and minimizing antibiotic side effects, both of which are trending topics in medical forums and search engines.
Beyond its clinical applications, Cefcanel Daloxate has potential uses in veterinary medicine. The broad-spectrum activity of this compound makes it suitable for treating bacterial infections in livestock and companion animals. Searches for "antibiotics for veterinary use" and "cephalosporins in animal health" highlight the expanding scope of this drug beyond human medicine.
In conclusion, Cefcanel Daloxate (CAS No. 97275-40-6) represents a significant advancement in the field of antibiotics. Its prodrug design, broad-spectrum activity, and favorable pharmacokinetics position it as a promising candidate for addressing the challenges posed by antibiotic resistance. As research continues to unfold, this compound is likely to play a pivotal role in shaping the future of infectious disease treatment. For those interested in the latest developments, keeping an eye on "emerging cephalosporin antibiotics" and "oral prodrugs for bacterial infections" will provide valuable insights.
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